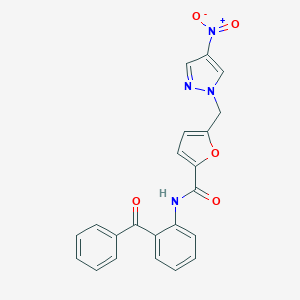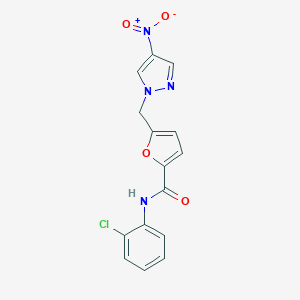
4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This molecule has shown promising results in several studies, and researchers are continuously exploring its properties to uncover its full potential.
作用機序
The mechanism of action of 4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition results in a reduction of inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its anti-inflammatory and analgesic properties. This molecule has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. Additionally, it has been shown to reduce pain perception by modulating the activity of nociceptive neurons.
実験室実験の利点と制限
One of the significant advantages of using 4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it an excellent candidate for studying the mechanisms of inflammation and pain. However, one of the limitations of using this molecule is its potential toxicity, which requires careful handling and monitoring.
将来の方向性
The potential applications of 4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide in scientific research are vast. Some of the future directions that researchers could explore include:
1. Investigating the potential of this molecule as an anti-cancer agent due to its anti-inflammatory properties.
2. Studying the effects of this molecule on the immune system and its potential applications in immunotherapy.
3. Exploring the use of this molecule in the development of novel pain medications with fewer side effects.
4. Investigating the potential of this molecule in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, this compound is a promising molecule with potential applications in various fields of scientific research. Its potent anti-inflammatory and analgesic properties make it an excellent candidate for the treatment of several diseases. Researchers are continuously exploring its properties to uncover its full potential, and future studies could lead to the development of novel therapies and medications.
合成法
The synthesis of 4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-iodopyrazole with 2-pyridinemethanamine in the presence of a suitable solvent and a base. The resulting intermediate is then reacted with 1,3-dimethyl-2-imidazolidinone to obtain the final product.
科学的研究の応用
The potential applications of 4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide in scientific research are vast. This molecule has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and cancer.
特性
分子式 |
C10H9IN4O |
|---|---|
分子量 |
328.11 g/mol |
IUPAC名 |
4-iodo-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C10H9IN4O/c11-8-6-14-15-9(8)10(16)13-5-7-3-1-2-4-12-7/h1-4,6H,5H2,(H,13,16)(H,14,15) |
InChIキー |
NQSARUMUDOHMJT-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C=NN2)I |
正規SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C=NN2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B213780.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B213781.png)
![dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate](/img/structure/B213782.png)
![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B213784.png)




![2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)


![N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213798.png)
![3-[(4-bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B213799.png)